molecular formula C19H12ClF3N4OS B3557539 7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3557539
M. Wt: 436.8 g/mol
InChI Key: GBMYVNFBDOPCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chlorodifluoromethyl group, a fluoromethylphenyl group, and a thiophene ring

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-N-(5-fluoro-2-methylphenyl)-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4OS/c1-10-4-5-11(21)7-12(10)25-18(28)14-9-17-24-13(15-3-2-6-29-15)8-16(19(20,22)23)27(17)26-14/h2-9H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYVNFBDOPCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the formation of the pyrazolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorodifluoromethyl Group: The chlorodifluoromethyl group can be introduced via a halogenation reaction using chlorodifluoromethane and a suitable catalyst.

    Attachment of the Fluoromethylphenyl Group: This step involves the coupling of the fluoromethylphenyl group to the pyrazolopyrimidine core. This can be achieved through a palladium-catalyzed cross-coupling reaction.

    Incorporation of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative is reacted with the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the chlorodifluoromethyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, anticancer, and antiviral agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and proteins involved in various biological pathways. The compound can inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its structural complexity. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
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7-(CHLORODIFLUOROMETHYL)-N-(5-FLUORO-2-METHYLPHENYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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